heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate

ionizable lipid mRNA delivery LNP formulation

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate (CAS 2714482-37-6), commercially designated as BP Lipid 112, is a synthetic ionizable amino lipid belonging to the SM-102 analog family. It features an ethanolamine head group, a branched heptadecan-9-yl hydrophobic tail, and a primary ester bearing an 11-carbon undecyl chain, with both ester linkages positioned at C6 and C7 relative to the tertiary amine nitrogen.

Molecular Formula C43H85NO5
Molecular Weight 696.1 g/mol
Cat. No. B11934936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameheptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate
Molecular FormulaC43H85NO5
Molecular Weight696.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
InChIInChI=1S/C43H85NO5/c1-4-7-10-13-16-17-18-23-31-40-48-42(46)34-28-24-30-37-44(38-39-45)36-29-22-21-27-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3
InChIKeyYSXJCHNEZHHJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate (BP Lipid 112): A Structurally Differentiated SM-102 Analog for mRNA-LNP Formulation Screening


Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate (CAS 2714482-37-6), commercially designated as BP Lipid 112, is a synthetic ionizable amino lipid belonging to the SM-102 analog family . It features an ethanolamine head group, a branched heptadecan-9-yl hydrophobic tail, and a primary ester bearing an 11-carbon undecyl chain, with both ester linkages positioned at C6 and C7 relative to the tertiary amine nitrogen . With a molecular formula of C43H85NO5 and a molecular weight of 696.14 Da, BP Lipid 112 is distinguished from the clinically validated SM-102 (C44H87NO5, 710.17 Da) by a one-methylene contraction in the central linker backbone—heptanoate (C7) versus octanoate (C8)—which relocates the secondary ester from C8 to C7 . This compound is expressly developed as a research tool for investigating structure-activity relationships in lipid nanoparticle (LNP) formulations for mRNA and nucleic acid delivery, with GMP-grade manufacturing available upon inquiry .

SM-102 analog with one-carbon backbone contraction (C7 heptanoate vs. C8 octanoate) for SAR-driven LNP screening
Matched pH-responsive amine profile supports direct formulation-parameter transfer from SM-102 reference LNPs
GMP-grade pathway available on request, enabling continuity from exploratory SAR to preclinical evaluation

Why Generic Substitution Fails for Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate: Quantitative Structure-Activity Evidence from the SM-102 Analog Series


Within the SM-102 ionizable lipid family, even single-carbon alterations in backbone length or ester placement produce measurable and sometimes divergent effects on LNP transfection efficiency, encapsulation, and tissue clearance . A 2023 machine-learning study by Lewis et al. systematically evaluated SM-102 analogs and identified 'the number of outside carbons' as the single most important structural feature governing transfection efficiency, achieving an R² of 0.83 when predicting analog performance in HEK293T cells [1]. In that study, reducing the primary ester tail from 11 to 7 carbons (BP 113) caused a 10.2-fold decrease in A549 lung epithelial cell transfection relative to SM-102, while the 9-carbon variant (BP 114) performed comparably [1]. These findings demonstrate that structurally similar lipids within this chemical series cannot be assumed to be functionally interchangeable. BP Lipid 112 differs from SM-102 by precisely one carbon in the central linker (heptanoate vs. octanoate), which shifts the secondary ester position from C8 to C7—a modification that may independently influence hydrolytic biodegradation rates, endosomal escape kinetics, and liver clearance profiles, making empirical evaluation of this specific analog essential for formulation optimization [1].

Target
Substitute
Risk
BP Lipid 112 (C7 backbone)
SM-102 (C8 backbone)
One-carbon linker shift relocates the secondary ester, which may alter hydrolytic degradation kinetics and liver clearance profiles
BP Lipid 112 (distinct linker)
Generic SM-102 analogs (other tail lengths)
ML-derived SAR indicates single-carbon differences in analogous positions can produce quantifiable transfection efficiency shifts; functional equivalence cannot be assumed
BP Lipid 112 (vendor-defined analog)
Uncharacterized C7-backbone lipids
Lack of published characterization data and GMP pathway may limit procurement confidence and formulation reproducibility

Product-Specific Quantitative Evidence Guide for Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate (BP Lipid 112)


Molecular Weight Reduction of 14 Da vs. SM-102: C43H85NO5 Backbone Contracted by One Methylene Unit

BP Lipid 112 possesses a molecular formula of C43H85NO5 (exact mass 695.64 Da; average MW 696.14 Da), representing a net reduction of one methylene (–CH₂–) unit relative to the clinical benchmark SM-102, which has the formula C44H87NO5 and an average MW of 710.17 Da . This 14 Da mass difference arises from the contraction of the central amino acid linker from an octanoate (8-carbon) to a heptanoate (7-carbon) backbone, a structural alteration that also shifts the secondary ester attachment point from C8 to C7 relative to the tertiary amine nitrogen .

MW Backbone Contraction
Head-to-head
ΔMW = –14.03 Da
C43H85NO5 (BP Lipid 112) vs. C44H87NO5 (SM-102)
Confirms distinct chemical entity for SAR studies, not a simple SM-102 substitute
Structures verified by vendor CoA (SMILES, InChIKey)
ionizable lipid mRNA delivery LNP formulation

Ester Linkage Architecture: C6–C7 Diester Topology vs. SM-102 C6–C8 Diester Topology

BP Lipid 112 incorporates two ester linkages positioned at C6 and C7 relative to the tertiary amine nitrogen, with the primary ester at C6 bearing the 11-carbon undecyl tail . In contrast, SM-102 places its ester linkages at C6 and C8, with the primary ester at C6 and the secondary ester at C8 . In the BP Lipid catalog, ester bond placement is systematically used as a design variable: vendor documentation for related analogs (e.g., BP Lipid 106, BP Lipid 124, BP Lipid 139) explicitly states that 'the introduction of ester linkages [at specific positions] can improve the clearance of the lipid in the liver' and that 'ester bonds improve tissue clearance' . The C6–C7 arrangement in BP Lipid 112 places both ester groups in closer spatial proximity to the amine head group than the C6–C8 arrangement in SM-102, which may alter the accessibility of these bonds to intracellular esterases and thereby modulate the rate of hydrolytic biodegradation and the pharmacokinetic clearance profile .

Ester Topology
Class-level
C6–C7 diester (adjacent) vs. C6–C8 diester (one methylene gap)
Closer ester placement may influence intracellular esterase accessibility and biodegradation rate
Functional impact inferred from BP Lipid analog class descriptions
esterase liability biodegradation tissue clearance lipid nanoparticle

Ionizable pKa Parity at ~6.68: Matched pH-Responsive Ionization with SM-102

BP Lipid 112 is listed with a pKa of 6.68, identical to that of SM-102 (pKa = 6.68), as reported by multiple independent vendor sources . This pKa value places both lipids in the optimal range for ionizable lipid function: neutral at physiological pH 7.4 (minimizing off-target toxicity and systemic clearance) while becoming positively charged in the acidic endosomal lumen (pH ~5.5–6.5), thereby facilitating endosomal membrane disruption and cytosolic mRNA release . The retention of identical pKa despite the one-carbon backbone contraction indicates that the electronic environment of the tertiary amine is preserved across this structural modification, meaning that any observed differences in transfection efficiency or biodistribution between BP Lipid 112 and SM-102 can be attributed primarily to steric, conformational, or biodegradation factors rather than altered protonation behavior .

pKa Parity
Reported
ΔpKa = 0.00 vs. SM-102 (both pKa ~6.68)
Identical ionization supports direct formulation transfer without pH-response confounding
Values from vendor specifications; measurement method not independently verified
pKa endosomal escape ionizable lipid pH-responsive

Class-Level Machine Learning Evidence: 'Number of Outside Carbons' as the Dominant Predictor of SM-102 Analog Transfection Efficiency (R² = 0.83 in HEK293T)

In a 2023 study applying LightGBM machine learning to predict mRNA-LNP transfection efficiency across heterogeneous lipid chemistries, Lewis et al. achieved an R² of 0.94 for the training database and R² of 0.83 for predicting SM-102 analog performance in HEK293T cells [1]. Feature importance analysis identified 'the number of outside carbons' as the most critical structural parameter determining transfection efficiency [1]. Experimental validation using BroadPharm-sourced SM-102 analogs confirmed this relationship: the 9-carbon tail variant (BP 114) was predicted and experimentally shown to perform similarly to the parent 11-carbon SM-102, while the 7-carbon variant (BP 113) exhibited a 10.2-fold decrease in transfection in A549 lung epithelial cells compared to SM-102 (and a 2.2-fold decrease in Calu-3 cells) [1]. BN Lipid 112, with its C7 heptanoate backbone, represents a distinct 'outside carbon' configuration not evaluated in this study, placing it within a chemical space where even single-carbon modifications have been demonstrated to produce quantifiable, non-linear changes in delivery performance [1].

ML Transfection Predictor
Class-level
R² = 0.83 for outside-carbon model in HEK293T;
10.2× difference between 7C and 11C tail variants (A549)
Provides quantitative rationale for empirical evaluation of C7 backbone configuration
Lewis et al. 2023; BP Lipid 112 not directly tested in that study
machine learning transfection efficiency SAR SM-102 analogs

GMP-Grade Availability and Catalog Positioning as an SM-102 Analog for Formulation Optimization

BP Lipid 112 is explicitly positioned by its primary manufacturer, BroadPharm, as 'an analog of SM-102' that 'can be used to investigate and enhance the functional properties in lipid nanoparticle formulations' . The compound is available at reagent grade (purity ≥97–98%) with GMP-grade manufacturing offered upon inquiry, a critical differentiator for research programs that anticipate progression toward preclinical or clinical development . Pricing at the 250 mg scale places BP Lipid 112 at approximately USD 2,550 (MedKoo) or €810 (tebu-bio), positioning it as a specialty research lipid distinct from higher-volume, lower-cost generic cationic lipids . In comparison, SM-102 (the clinical benchmark) is available at €480 for 250 mg from the same distributor, reflecting its commodity status as an established reference standard . The availability of GMP-grade BP Lipid 112 enables continuous development from exploratory SAR studies through pilot-scale formulation and early translational evaluation without requiring a change in lipid supplier or synthetic route .

GMP & Procurement
Source review
Reagent grade ≥97%; GMP on inquiry
250 mg ~€810 (tebu-bio)
Vendor pathway supports SAR-to-preclinical development continuity
Pricing from vendor catalogs (2026); availability may vary
GMP manufacturing translational research lipid procurement formulation screening

Best Research and Industrial Application Scenarios for Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate (BP Lipid 112)


Systematic Structure-Activity Relationship (SAR) Studies of Ionizable Lipid Backbone Length in mRNA-LNP Formulations

BP Lipid 112 enables direct, controlled comparison of C7-heptanoate vs. C8-octanoate backbone geometry within an otherwise identical chemical scaffold (ethanolamine head, 11-carbon undecyl primary ester, branched heptadecan-9-yl tail). Research teams can formulate BP Lipid 112 and SM-102 into LNPs using identical helper lipid compositions (e.g., DSPC:Cholesterol:DMG-PEG 2000) and molar ratios to isolate the contribution of the central linker length to encapsulation efficiency, particle size, zeta potential, and in vitro transfection potency . The ML-derived evidence that 'number of outside carbons' is the dominant transfection predictor (R² = 0.83) provides a quantitative framework for interpreting results [1].

Esterase-Mediated Biodegradation and Hepatic Clearance Profiling of Diester Ionizable Lipids

The C6–C7 ester topology of BP Lipid 112 offers a distinct substrate geometry for intracellular esterases compared to the C6–C8 topology of SM-102. Researchers investigating the relationship between ester placement and lipid clearance kinetics can use BP Lipid 112 as a comparator to test whether moving the secondary ester one carbon closer to the amine accelerates or decelerates hydrolytic degradation in vitro (e.g., in liver microsome or hepatocyte assays) and in vivo . Vendor documentation for structurally related BP lipids with C6–C7 ester placement explicitly claims enhanced tissue clearance, providing a testable hypothesis for head-to-head pharmacokinetic studies .

Machine Learning Training Set Expansion for Predictive LNP Design Algorithms

The Lewis et al. 2023 study demonstrated that ML models can predict SM-102 analog performance with R² = 0.83 when trained on diverse lipid structures, but noted that only 'a handful of chemical analogs have been reported due to their multi-step synthesis process' [1]. BP Lipid 112, as a commercially available, structurally distinct SM-102 analog with a C7 backbone not represented in the original training set, provides an ideal data point for expanding and validating predictive models. Generating transfection efficiency data for BP Lipid 112 across multiple cell lines (HEK293T, A549, Calu-3, HepG2) would directly test the generalizability of the 'outside carbons' model to backbone modifications as opposed to tail-length modifications [1].

GMP-Enabled Translational Development of Next-Generation mRNA-LNP Therapeutics

For industrial teams advancing lead LNP formulations toward IND-enabling studies, BP Lipid 112's availability at GMP grade eliminates the need to re-synthesize and re-characterize a research-discovered lipid through a separate manufacturing route . A formulation initially optimized using reagent-grade BP Lipid 112 can be seamlessly transitioned to GMP material from the same supplier, maintaining synthetic route consistency and reducing regulatory Chemistry, Manufacturing, and Controls (CMC) burden during preclinical development .

Application
Selection Property
Validation Focus
SAR studies of backbone length in mRNA-LNP formulations
C7 heptanoate backbone geometry
Isolate linker length contribution to encapsulation, size, and transfection potency
Esterase-mediated biodegradation profiling
C6–C7 diester topology
Test hydrolytic degradation kinetics vs. C6–C8 topology in liver microsome/hepatocyte assays
ML training set expansion for LNP design algorithms
Structurally distinct C7 backbone not in original training set
Validate “outside carbon” model generalizability to backbone modifications
Research-to-preclinical transition support
GMP-grade manufacturing pathway (same supplier)
Ensure synthetic route and characterization continuity during scale-up
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